molecular formula C10H14ClN B12822386 3-(tert-Butyl)-5-chloroaniline

3-(tert-Butyl)-5-chloroaniline

Cat. No.: B12822386
M. Wt: 183.68 g/mol
InChI Key: UKVABBWWMGOLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-5-chloroaniline is an organic compound characterized by the presence of a tert-butyl group and a chlorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-chloroaniline typically involves the introduction of a tert-butyl group and a chlorine atom onto an aniline ring. One common method involves the nitration of tert-butylbenzene followed by reduction to form 3-(tert-Butyl)aniline. Subsequent chlorination yields this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination under controlled conditions. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyl)-5-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)-5-chloroaniline is unique due to the combination of the tert-butyl group, chlorine atom, and aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-tert-butyl-5-chloroaniline

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,12H2,1-3H3

InChI Key

UKVABBWWMGOLKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.